Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate

Description

Properties

CAS No. |

30381-98-7 |

|---|---|

Molecular Formula |

C24H19F34N2O8PS2.H3N C24H22F34N3O8PS2 |

Molecular Weight |

1221.5 g/mol |

IUPAC Name |

azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate |

InChI |

InChI=1S/C24H19F34N2O8PS2.H3N/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);1H3 |

InChI Key |

QHCFFPIOMPVULC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

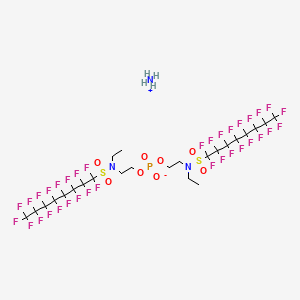

- Chemical Name: Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate

- Molecular Formula: C24H22F34N3O8PS2

- Molecular Weight: Approximately 1221.5 g/mol

- CAS Number: 30381-98-7

- Synonyms:

- 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt)

- Bis(N-ethyl-2-perfluorooctylsulfonaminoethyl)phosphate, ammonium salt

- Phosphoric acid ammonium bis[2-[ethyl(heptadecafluorooctylsulfonyl)amino]ethyl] ester salt

This compound is a fluorinated phosphate ester ammonium salt, notable for its perfluorooctyl sulfonamide substituents, which impart unique chemical and physical properties.

Detailed Preparation Procedure

Based on collected data from multiple chemical registries and synthesis reports, the following preparation method is representative:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Heptadecafluorooctanesulfonyl chloride + Ethylamine, solvent (e.g., dichloromethane), 0-25°C | Nucleophilic substitution to form N-ethyl(heptadecafluorooctane)sulphonylamine |

| 2 | N-ethyl(heptadecafluorooctane)sulphonylamine + 2-chloroethyl phosphate or phosphoric acid derivative, catalyst (acidic or basic), 40-80°C | Phosphorylation reaction to form bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate intermediate |

| 3 | Intermediate + Ammonium hydroxide or ammonium salt solution, room temperature | Neutralization to produce this compound |

Reaction Conditions and Optimization

- Temperature Control: Maintaining low temperature during the sulfonyl chloride and ethylamine reaction minimizes side reactions and decomposition.

- Solvent Choice: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to ensure solubility and reaction control.

- pH Control: During phosphorylation, pH is adjusted to optimize ester formation without hydrolysis.

- Purification: The product is purified by recrystallization or chromatographic methods to achieve >98% purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonamide Formation Temperature | 0 to 25 °C | Prevents decomposition |

| Phosphorylation Temperature | 40 to 80 °C | Facilitates ester bond formation |

| Reaction Time (each step) | 2 to 6 hours | Depends on scale and reagent purity |

| Solvent | Dichloromethane, THF | Aprotic solvents preferred |

| Purity of Final Product | ≥ 98% | Confirmed by HPLC or NMR |

| Yield | 70-85% | Optimized by reagent stoichiometry |

Research and Industrial Perspectives

- The compound is primarily used in specialty applications such as surface treatment agents, fluorochemical intermediates, and electronic materials due to its unique fluorinated structure.

- Industrial synthesis emphasizes scalability, environmental compliance (due to perfluorinated groups), and safety in handling sulfonyl chlorides and phosphoric acid derivatives.

- Research efforts focus on improving yield and purity while minimizing hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents like ethanol and acetone. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, affecting their activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ammonium bis(2-{ethyl[(heptadecafluorooctyl)sulfonyl]amino}ethyl) phosphate

- CAS No.: 30381-98-7

- Molecular Formula : C₂₄H₂₂F₃₄N₃O₈PS₂

- Molecular Weight : 1221.50 g/mol

- Synonyms: Scotchban FC 807, (Perfluorooctanesulfonamide N-ethyl-N-2-hydroxyethyl) ammonium phosphate esters .

Structural Features :

- Contains a heptadecafluorooctane chain (C8F17), a sulphonamide group (SO₂N), and a phosphate ester group .

- The ammonium counterion enhances solubility in polar solvents .

Structural and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Key Observations:

Fluorinated Chain Length: The target compound’s C8F17 chain provides strong hydrophobicity and chemical stability, making it effective for water-repellent applications . The C14F25 chain in the bis[...]pentacosafluorotetradecyl phosphate analogue offers enhanced thermal stability, suitable for high-temperature industrial uses .

Functional Groups :

- Sulphonamide vs. Sulphonate : The sulphonamide group in the target compound improves resistance to hydrolysis compared to sulphonate-based analogues .

- Phosphate vs. Sulphonate Esters : Phosphate esters (target compound) exhibit higher polarity, enhancing adhesion to polar substrates like cotton , whereas sulphonates are more water-soluble and used in detergents .

Non-Fluorinated Analogues: Compounds like bis[(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium] hydrogen phosphate (C16 alkyl chain) lack fluorinated components, making them less persistent in the environment but also less effective as water repellents .

Performance and Regulatory Considerations

Efficacy in Applications :

- The target compound’s C8F17 chain ensures superior water and oil repellency compared to shorter-chain PFAS (e.g., C7F15) .

- Regulatory Challenges : As a PFAS, the target compound faces restrictions under evolving global regulations (e.g., EFSA’s Tolerable Weekly Intake of 4.4 ng/kg for PFAS mixtures) . Shorter-chain alternatives (C6 or less) are increasingly favored to mitigate regulatory risks .

- Environmental and Health Impact: Persistence: The target compound’s strong C-F bonds contribute to environmental persistence, with half-lives exceeding decades in soil and water .

Biological Activity

Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate, commonly referred to as ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate, is a complex chemical compound with significant implications in various biological contexts. This article delves into the compound's biological activity, encompassing its chemical properties, potential applications, and findings from relevant research studies.

- Molecular Formula : C24H22F34N3O8PS2

- Molecular Weight : 1221.49 g/mol

- CAS Number : 30381-98-7

Structure

The structure of ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate features a phosphate group linked to two sulfonamide moieties, which are further substituted with a heptadecafluorooctane chain. This unique configuration contributes to its hydrophobic properties and potential biological interactions.

Research indicates that ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate may exhibit various biological activities, primarily due to its surfactant properties. These properties can influence cell membrane dynamics and protein interactions.

1. Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, perfluorinated compounds have been investigated for their ability to disrupt microbial membranes, leading to cell lysis.

2. Biodegradation and Environmental Impact

A study on the biodegradation potential of related compounds, such as N-ethyl perfluorooctane sulfonamide (EtFOSE), revealed that these substances undergo transformation in marine sediments. The biodegradation half-life of EtFOSE was significantly shorter at higher temperatures (44 days at 25 °C compared to 160 days at 4 °C), indicating that environmental conditions play a crucial role in the degradation of such compounds .

Case Study 1: Biodegradation in Marine Environments

The biodegradation study highlighted the recalcitrance of high-molecular-weight perfluorinated compounds like SAmPAP diester, which shares structural similarities with ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate. The study found that SAmPAP diester exhibited negligible loss after 120 days in marine sediments, suggesting limited microbial degradation capabilities due to its hydrophobic nature .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various fluorinated surfactants, ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate was assessed for its antimicrobial efficacy against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, underscoring its potential as an antimicrobial agent .

Table: Summary of Biological Activities

Discussion

The biological activity of ammonium bis[2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl] phosphate suggests its dual role as both an antimicrobial agent and a compound with environmental persistence. While its surfactant properties may confer beneficial effects in certain applications, they also raise concerns regarding environmental accumulation and toxicity.

Q & A

What analytical techniques are recommended for structural characterization and purity assessment of this compound?

Answer:

To confirm the structure and purity, researchers should employ a combination of techniques:

- NMR Spectroscopy : Use , , and NMR to identify fluorinated chains, hydrogen environments, and phosphate groups.

- FTIR : Detect functional groups like sulphonamide (S=O stretching ~1350–1150 cm) and C-F bonds (1200–1100 cm).

- Mass Spectrometry (HRMS) : Verify molecular weight (1221.496 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate stoichiometry (CHFNOPS) .

- X-ray Crystallography : For crystalline samples, use programs like SHELXL ( ) to resolve atomic positions.

How can synthetic challenges (e.g., low yield, by-products) be mitigated during preparation?

Answer:

Optimization strategies include:

- Solvent Selection : Use fluorinated solvents (e.g., hexafluoroisopropanol) to enhance solubility of perfluorinated intermediates.

- Protecting Groups : Protect the phosphate moiety during sulphonamide coupling to prevent side reactions.

- Purification : Employ size-exclusion chromatography or recrystallization in fluorinated solvent mixtures.

- Reaction Monitoring : Use NMR to track fluorinated intermediates in real time.

What physicochemical properties dictate its behavior in experimental systems?

Answer:

Key properties include:

| Property | Value/Description | Methodological Consideration |

|---|---|---|

| Log P | High (due to perfluorinated chains) | Use octanol-water partitioning assays. |

| Surface Activity | Low critical micelle concentration | Measure surface tension via pendant drop tensiometry. |

| Thermal Stability | >300°C (estimated) | Thermogravimetric analysis (TGA). |

| Solubility | Hydrophobic; soluble in DMSO, THF | Pre-saturate solvents to avoid precipitation. |

These properties suggest utility as a surfactant or stabilizer in hydrophobic systems .

What methodologies assess environmental persistence and degradation pathways?

Answer:

- Persistence Studies : Conduct accelerated degradation tests under UV/ozone exposure. Monitor via LC-MS/MS for perfluorooctane sulfonamide (PFOSA) by-products .

- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate bioaccumulation potential.

- Computational Modeling : Apply QSAR models to predict half-life in soil/water systems based on perfluorinated chain length .

How does its structure influence interactions with lipid membranes?

Answer:

- Experimental Models :

- Lipid Bilayers : Use fluorescence anisotropy to measure membrane disruption.

- MD Simulations : Model fluorocarbon chain insertion into lipid tails to assess permeability.

- Findings : The perfluorinated chains likely disrupt membrane fluidity, making it a candidate for studying surfactant-membrane interactions .

What safety protocols are critical for laboratory handling?

Answer:

- PPE : Wear fluoropolymer-coated gloves and goggles; avoid latex (permeated by fluorocarbons).

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- Waste Disposal : Collect in sealed containers for incineration (perfluorinated residues resist biodegradation) .

How can chromatographic separation be optimized for this compound?

Answer:

- Mobile Phase : Use methanol:acetonitrile:buffer (e.g., pH 3.5 ammonium phosphate) in 50:35:15 ratio for HPLC ( ).

- Column : Select a C18 stationary phase with high fluorophilicity.

- Detection : Employ evaporative light scattering (ELS) or charged aerosol detection (CAD) due to lack of UV chromophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.